molecular formula C17H19FN4O2S B2913032 3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021056-08-5

3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2913032
CAS No.: 1021056-08-5
M. Wt: 362.42
InChI Key: IWQCNUZTLLNNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a pyridazine core, a fluorine atom positioned at the meta site of the benzamide ring, and a morpholinoethylthio chain, which together create a multifaceted structure for pharmacological investigation. The strategic incorporation of a fluorine atom is a common practice in lead optimization, as it can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The morpholine ring, a frequent component in bioactive molecules, contributes desirable solubility properties and has been identified as a key pharmacophore in compounds targeting various enzymatic pathways . Preliminary research on analogous compounds suggests potential utility in several areas. Substituted benzamides have been explored as modulators of hypoxia-inducible factor (HIF) pathways and for their potential in oncology research, particularly in studying renal cell carcinoma . Furthermore, the pyridazine scaffold is a privileged structure in medicinal chemistry, found in ligands for a range of neurological and oncological targets . Researchers may find this compound valuable as a building block for constructing chemical libraries or as a lead compound for developing novel enzyme inhibitors, particularly those involving allosteric regulation . Its structure is consistent with molecules that exhibit activity in assays related to protein kinase inhibition and GPCR modulation. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working within the guidelines of their institution's chemical safety protocol.

Properties

IUPAC Name

3-fluoro-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c18-14-3-1-2-13(12-14)17(23)19-15-4-5-16(21-20-15)25-11-8-22-6-9-24-10-7-22/h1-5,12H,6-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQCNUZTLLNNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound characterized by a complex structure that includes a fluorine atom, a morpholinoethyl thio group, and a pyridazine ring attached to a benzamide moiety. This compound belongs to the benzamide class, known for diverse biological activities and potential therapeutic applications. The unique combination of functional groups in this compound may confer distinct properties valuable in medicinal chemistry.

Antinociceptive Effects

Studies involving derivatives of 3-pyridazinone that carry morpholino and other moieties have indicated antinociceptive properties, suggesting applications in pain management. The presence of both the pyridazinone ring and the morpholine moiety in this compound raises interest in its potential pain-relieving effects.

Understanding the mechanism of action for this compound is crucial for elucidating its pharmacological profile. Interaction studies can provide insights into how the compound interacts with biological targets at the molecular level. These studies often assess enzyme inhibition or receptor binding, which are essential for determining therapeutic uses.

Structural Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table highlighting similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamideContains trifluoromethyl groupDifferent substitution pattern on the pyridazine ring
N-(3-(6-piperidinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamidePiperidine instead of morpholineVariation in nitrogen-containing ring structure
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamideIndole core instead of pyridazineKnown for distinct biological activities

The presence of both fluorine and thioether linkages may provide distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable candidate for further research in drug development.

The synthesis of this compound typically involves multi-step organic reactions. Key aspects include:

  • Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
  • Conditions : Careful control of reaction conditions (temperature, solvent choice, and reaction time) is critical for optimizing yields and purity.

Potential Applications

Given its structural features, this compound may serve as a lead compound for developing drugs targeting specific diseases such as cancer or neurological disorders. Its ability to undergo various chemical transformations makes it a candidate for further structural optimization in drug development.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Features
Target Compound Benzamide + Pyridazine 3-Fluoro; 2-morpholinoethyl-thioether ~387.4 (est.) Balanced lipophilicity; enhanced solubility via morpholine
VU0366248 () Benzamide 3-Cyano-5-fluoro; 3-chloro-2-fluorophenyl N/A Higher lipophilicity; dual halogenation
N-[2-[(3-Thienylmethyl)thio]ethyl]-benzamide () Benzamide + Thioether Thienylmethyl; cyano-fluorophenylaminoethyl N/A Thiophene enhances aromatic interactions; lacks morpholine
Example 122 () Benzamide + Pyridazine Cyclohexylethoxy; triazolopyridinyl 524 (MS) Bulky substituents; likely lower solubility
3-Fluoro-N-(6-((5-Methylisoxazol-3-yl)thio)Pyridazin-3-yl)Benzamide () Benzamide + Pyridazine 5-Methylisoxazole-thioether 387.4 Isoxazole introduces rigidity; reduced solubility vs. morpholine

Pharmacological and Physicochemical Insights

Fluorine’s electronegativity may enhance binding affinity to polar residues in target proteins.

Morpholinoethyl vs. Other Thioether Groups: Morpholine’s oxygen and nitrogen atoms improve aqueous solubility compared to thienyl () or isoxazole () substituents, which are more lipophilic . Morpholine’s conformational flexibility may allow better adaptation to binding pockets than rigid heterocycles like thiazole () .

Pyridazine vs.

Thioether Linker :

  • The thioether bridge in the target compound provides stability against hydrolysis compared to oxygen-based ethers, as seen in Example 122 () .

Research Implications

  • Target Selectivity: The morpholinoethyl-thioether-pyridazine architecture may confer selectivity for kinases or GPCRs over analogs with bulkier groups (e.g., Example 122) .
  • Solubility-Bioavailability Trade-off : While morpholine improves solubility, its polarity could reduce blood-brain barrier penetration compared to lipophilic analogs like VU0366248 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.